molecular formula C25H28N2O4S B11135049 N-(diphenylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

N-(diphenylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B11135049
M. Wt: 452.6 g/mol
InChI Key: YHBXUFCFRQPYKL-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a diphenylmethyl group, a phenoxyacetamide moiety, and a propylsulfamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenoxyacetamide core, followed by the introduction of the diphenylmethyl group and the propylsulfamoyl substituent. Common reagents used in these reactions include acylating agents, sulfonamides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(diphenylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide include other phenoxyacetamide derivatives, sulfonamide-containing compounds, and diphenylmethyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structural complexity allows for diverse reactivity and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-benzhydryl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C25H28N2O4S/c1-3-16-26-32(29,30)22-14-15-23(19(2)17-22)31-18-24(28)27-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,17,25-26H,3,16,18H2,1-2H3,(H,27,28)

InChI Key

YHBXUFCFRQPYKL-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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